(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

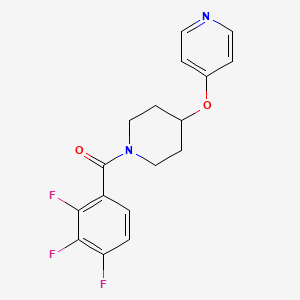

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a structurally complex small molecule characterized by a piperidine core substituted at the 1-position with a 2,3,4-trifluorophenyl methanone group and at the 4-position with a pyridin-4-yloxy moiety. The 2,3,4-trifluorophenyl group enhances lipophilicity and metabolic stability, while the pyridin-4-yloxy substituent may contribute to solubility and target binding specificity.

Properties

IUPAC Name |

(4-pyridin-4-yloxypiperidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2/c18-14-2-1-13(15(19)16(14)20)17(23)22-9-5-12(6-10-22)24-11-3-7-21-8-4-11/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPRMEOQSGEKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The trifluorophenyl group may enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

*Calculated using ChemDraw and SwissADME.

- Lipophilicity : The target compound’s logP (~3.1) is lower than that of the thesis compound 16G (~4.5) due to fewer aromatic rings and the presence of polar fluorine atoms.

- Metabolic Stability: The 2,3,4-trifluorophenyl group in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated aryl groups in patent analogs .

Biological Activity

The compound (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 320.31 g/mol

This compound features a piperidine ring substituted with a pyridine moiety and a trifluorophenyl group, which are significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological activities, including:

- Antidiabetic Effects : Certain derivatives have shown the ability to enhance insulin sensitivity in adipocytes, suggesting potential applications in managing type 2 diabetes .

- CNS Activity : Compounds related to this structure have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease and mild cognitive impairment .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect the compound's affinity for biological targets.

- Trifluorophenyl Group : The introduction of trifluoromethyl groups enhances lipophilicity and may improve binding interactions with target receptors.

Case Study 1: Insulin Sensitivity Enhancement

A study evaluated the effects of similar pyridine derivatives on glucose incorporation in adipocytes. The results indicated that specific substitutions at the para position of the phenyl ring increased insulin sensitivity by up to 37.4% compared to controls .

Case Study 2: Antitumor Efficacy

In vitro tests were conducted on a series of pyridine-based compounds against ovarian and breast cancer cell lines. One derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells, suggesting a favorable therapeutic index .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.